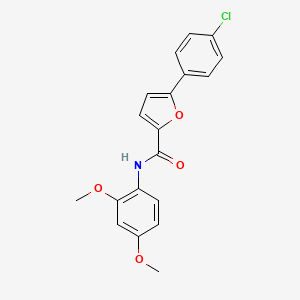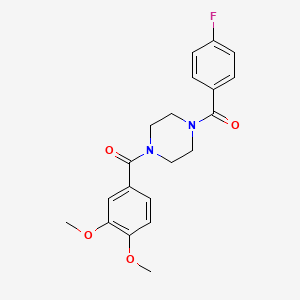
3-chloro-4-(4-morpholinyl)-1-(2,4,5-trichlorophenyl)-1H-pyrrole-2,5-dione
描述
3-chloro-4-(4-morpholinyl)-1-(2,4,5-trichlorophenyl)-1H-pyrrole-2,5-dione, also known as CDDO-Me, is a synthetic triterpenoid compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of compounds known as oleanane triterpenoids, which are known for their anti-inflammatory, antioxidant, and anticancer properties.
作用机制
The mechanism of action of 3-chloro-4-(4-morpholinyl)-1-(2,4,5-trichlorophenyl)-1H-pyrrole-2,5-dione is complex and involves multiple pathways. It has been shown to activate the Nrf2 pathway, which leads to the upregulation of antioxidant genes and the downregulation of pro-inflammatory genes. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of pro-inflammatory genes.
In cancer cells, 3-chloro-4-(4-morpholinyl)-1-(2,4,5-trichlorophenyl)-1H-pyrrole-2,5-dione has been shown to induce apoptosis through the activation of the JNK pathway and the inhibition of the PI3K/Akt pathway. It has also been shown to inhibit the activity of the transcription factor STAT3, which is involved in tumor cell survival and proliferation.
Biochemical and physiological effects:
3-chloro-4-(4-morpholinyl)-1-(2,4,5-trichlorophenyl)-1H-pyrrole-2,5-dione has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and to upregulate the expression of antioxidant genes. It has also been shown to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of pro-inflammatory leukotrienes.
In animal models, 3-chloro-4-(4-morpholinyl)-1-(2,4,5-trichlorophenyl)-1H-pyrrole-2,5-dione has been shown to reduce inflammation in the lungs and liver. It has also been shown to reduce the growth of tumors in various organs.
实验室实验的优点和局限性
3-chloro-4-(4-morpholinyl)-1-(2,4,5-trichlorophenyl)-1H-pyrrole-2,5-dione has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and can be stored for long periods of time without degradation.
One limitation of 3-chloro-4-(4-morpholinyl)-1-(2,4,5-trichlorophenyl)-1H-pyrrole-2,5-dione is that it can be toxic at high concentrations. Care should be taken when handling the compound, and appropriate safety measures should be followed.
List of future directions:
1. Investigating the potential of 3-chloro-4-(4-morpholinyl)-1-(2,4,5-trichlorophenyl)-1H-pyrrole-2,5-dione as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
2. Studying the effects of 3-chloro-4-(4-morpholinyl)-1-(2,4,5-trichlorophenyl)-1H-pyrrole-2,5-dione on the gut microbiome and its potential role in the prevention and treatment of inflammatory bowel disease.
3. Investigating the potential of 3-chloro-4-(4-morpholinyl)-1-(2,4,5-trichlorophenyl)-1H-pyrrole-2,5-dione as a chemopreventive agent for the prevention of cancer.
4. Studying the effects of 3-chloro-4-(4-morpholinyl)-1-(2,4,5-trichlorophenyl)-1H-pyrrole-2,5-dione on the immune system and its potential role in the treatment of autoimmune diseases.
5. Investigating the potential of 3-chloro-4-(4-morpholinyl)-1-(2,4,5-trichlorophenyl)-1H-pyrrole-2,5-dione as a therapeutic agent for the treatment of viral infections such as HIV and hepatitis C.
6. Studying the effects of 3-chloro-4-(4-morpholinyl)-1-(2,4,5-trichlorophenyl)-1H-pyrrole-2,5-dione on stem cell differentiation and its potential role in regenerative medicine.
7. Investigating the potential of 3-chloro-4-(4-morpholinyl)-1-(2,4,5-trichlorophenyl)-1H-pyrrole-2,5-dione as a therapeutic agent for the treatment of metabolic disorders such as diabetes and obesity.
8. Studying the effects of 3-chloro-4-(4-morpholinyl)-1-(2,4,5-trichlorophenyl)-1H-pyrrole-2,5-dione on the cardiovascular system and its potential role in the prevention and treatment of cardiovascular diseases.
9. Investigating the potential of 3-chloro-4-(4-morpholinyl)-1-(2,4,5-trichlorophenyl)-1H-pyrrole-2,5-dione as a therapeutic agent for the treatment of skin diseases such as psoriasis and eczema.
10. Studying the effects of 3-chloro-4-(4-morpholinyl)-1-(2,4,5-trichlorophenyl)-1H-pyrrole-2,5-dione on the microbiome and its potential role in the prevention and treatment of various diseases.
科学研究应用
3-chloro-4-(4-morpholinyl)-1-(2,4,5-trichlorophenyl)-1H-pyrrole-2,5-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Inflammation is a common underlying factor in many chronic diseases, and 3-chloro-4-(4-morpholinyl)-1-(2,4,5-trichlorophenyl)-1H-pyrrole-2,5-dione has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. It has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant genes.
In cancer research, 3-chloro-4-(4-morpholinyl)-1-(2,4,5-trichlorophenyl)-1H-pyrrole-2,5-dione has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
属性
IUPAC Name |
3-chloro-4-morpholin-4-yl-1-(2,4,5-trichlorophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl4N2O3/c15-7-5-9(17)10(6-8(7)16)20-13(21)11(18)12(14(20)22)19-1-3-23-4-2-19/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTZTBOMTYUJEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)N(C2=O)C3=CC(=C(C=C3Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-morpholin-4-yl-1-(2,4,5-trichlorophenyl)pyrrole-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3-dioxo-2-[4-(4-pyridinylmethyl)phenyl]-5-isoindolinecarboxylic acid](/img/structure/B3444000.png)
![4-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)methyl]benzoic acid](/img/structure/B3444005.png)
![N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-methylpropanamide](/img/structure/B3444028.png)

![1-[(4-methylphenoxy)acetyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B3444045.png)

![3-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}methyl)-1H-indole](/img/structure/B3444049.png)
![ethyl 2-[(2-ethoxy-2-oxoethyl)thio]-4-imino-1,4-dihydro-5-pyrimidinecarboxylate](/img/structure/B3444054.png)
![1-[(4-methylphenyl)sulfonyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B3444059.png)
![N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B3444068.png)
![6-(3-hydroxyphenyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione](/img/structure/B3444084.png)
![1-(4-methylphenyl)-2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B3444101.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B3444106.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]ethanone](/img/structure/B3444114.png)